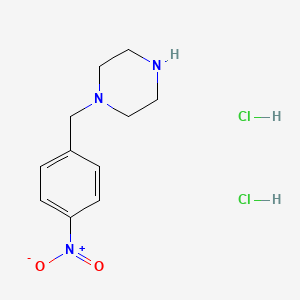
1-(4-Nitrobenzyl)piperazine dihydrochloride
Vue d'ensemble
Description
1-(4-Nitrobenzyl)piperazine dihydrochloride is a chemical compound with the molecular formula C11H15N3O2.2HCl . It has a molecular weight of 294.18 . This compound is used for research and development purposes .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(4-Nitrobenzyl)piperazine dihydrochloride, has been a subject of research in recent years . Various methods have been developed, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(4-Nitrobenzyl)piperazine dihydrochloride consists of a six-membered ring containing two opposing nitrogen atoms . The InChI Key for this compound is GGBDAQAYHNRAIY-UHFFFAOYSA-N .Applications De Recherche Scientifique
Piperazine Derivatives in Drug Design
Piperazine, a six-membered nitrogen-containing heterocycle, plays a crucial role in the rational design of drugs due to its presence in a wide array of therapeutics with diverse applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Its chemical versatility allows for significant modifications in medicinal potential through slight changes in substitution patterns on the piperazine nucleus, suggesting a broad potential for piperazine-based molecules in therapeutic development across various disease areas (Rathi et al., 2016).
Anti-Mycobacterial Activity
Piperazine and its analogues have been highlighted for their potent anti-mycobacterial properties, especially against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review of compounds over the past five decades where piperazine serves as a vital building block underscores its medicinal importance and potential in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Development of TB Treatment
Macozinone, a piperazine-benzothiazinone PBTZ169, is undergoing clinical studies for tuberculosis (TB) treatment, targeting decaprenylphospohoryl ribose oxidase DprE1 involved in the synthesis of essential arabinan polymers of the cell wall in Mycobacterium tuberculosis. This signifies the piperazine compound's role in addressing TB, raising optimism for its development towards efficient drug regimens (Makarov & Mikušová, 2020).
Role in Antidepressants Development
The presence of a piperazine substructure in most marketed antidepressants highlights its significance in CNS pharmacokinetics and specific binding conformations. Piperazine's role extends beyond enhancing pharmacokinetic profiles to involve crucial interactions within antidepressant designs, underscoring its vast potential in developing novel antidepressant compounds (Kumar et al., 2021).
Safety And Hazards
When handling 1-(4-Nitrobenzyl)piperazine dihydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Propriétés
IUPAC Name |
1-[(4-nitrophenyl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2.2ClH/c15-14(16)11-3-1-10(2-4-11)9-13-7-5-12-6-8-13;;/h1-4,12H,5-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBDAQAYHNRAIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592440 | |
| Record name | 1-[(4-Nitrophenyl)methyl]piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrobenzyl)piperazine dihydrochloride | |
CAS RN |
422517-67-7 | |
| Record name | 1-[(4-Nitrophenyl)methyl]piperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

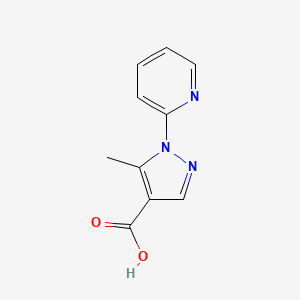
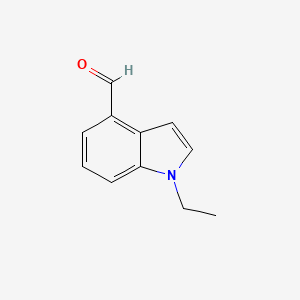

![4-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzenesulfonyl]-thiomorpholine](/img/structure/B1602706.png)

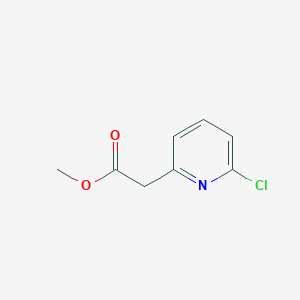
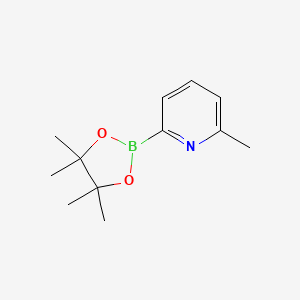
![[4-(Morpholine-4-sulfonyl)phenyl]methanamine](/img/structure/B1602714.png)
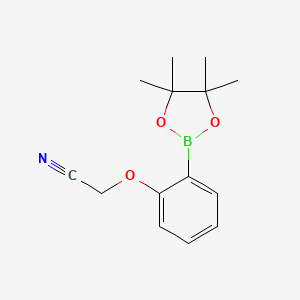
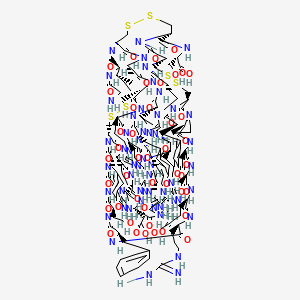
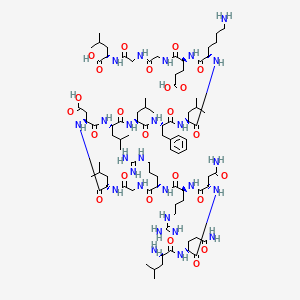
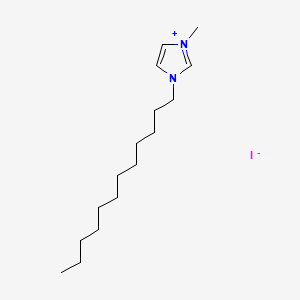
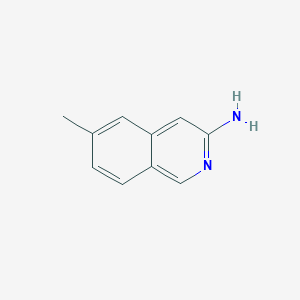
![7-Chloro-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1602724.png)